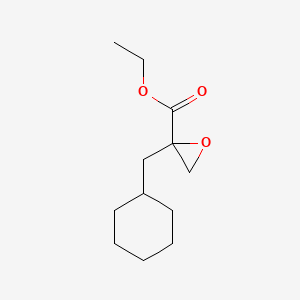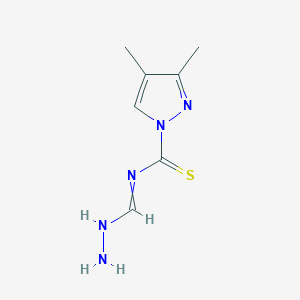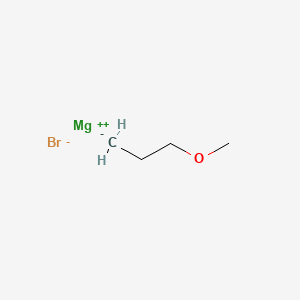
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene: is a chiral organic compound with a unique structure characterized by the presence of an iodine atom and a methyl group on a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene typically involves the iodination of a suitable cyclohexene precursor. One common method is the electrophilic addition of iodine to a cyclohexene derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like silver nitrate can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with the iodine atom being replaced by hydrogen.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution: Hydroxycyclohexene, aminocyclohexene.
Oxidation: Cyclohexene epoxide, cyclohexanone.
Reduction: Methylcyclohexane.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3S,5S)-3-Iodo-5-methylcyclohex-1-ene serves as a versatile intermediate for the preparation of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its role in drug design and development. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure drugs.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (3S,5S)-3-Iodo-5-methylcyclohex-1-ene exerts its effects depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5S)-3,5-Dimethylcyclohex-1-ene: Lacks the iodine atom, making it less reactive in substitution reactions.
(3S,5S)-3-Iodo-5-ethylcyclohex-1-ene: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene is unique due to the presence of both an iodine atom and a methyl group on the cyclohexene ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
192886-39-8 |
|---|---|
Fórmula molecular |
C7H11I |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
(3S,5S)-3-iodo-5-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-3-2-4-7(8)5-6/h2,4,6-7H,3,5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
ISERMARAOKKAKJ-NKWVEPMBSA-N |
SMILES isomérico |
C[C@H]1CC=C[C@H](C1)I |
SMILES canónico |
CC1CC=CC(C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
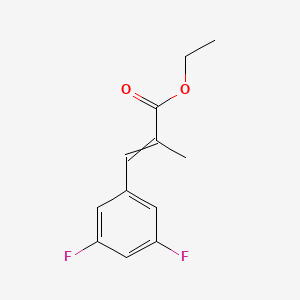
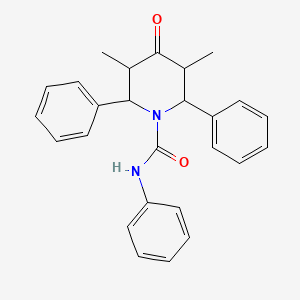
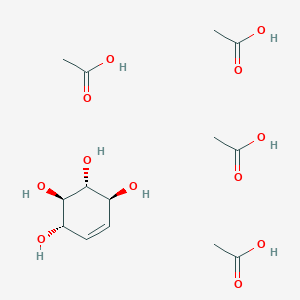
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
